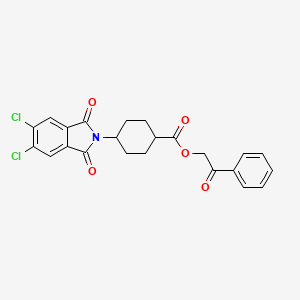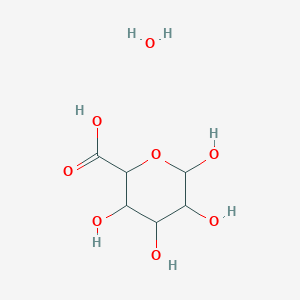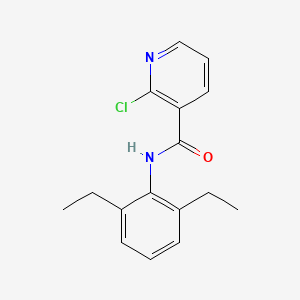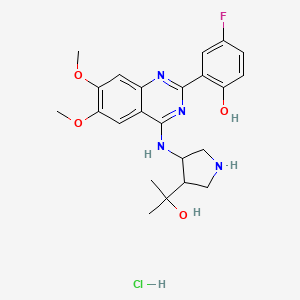![molecular formula C11H11N5O3S2 B12461914 [(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid CAS No. 91259-47-1](/img/structure/B12461914.png)
[(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid is a complex organic compound that features a tetrazole ring, a phenyl group, and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Incorporation of the Sulfanyl Group: This step often involves the use of thiol reagents under mild conditions to avoid oxidation.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using a base like triethylamine in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
[(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different substituents on the tetrazole ring.
科学的研究の応用
[(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for enhancing the pharmacokinetic properties of pharmaceuticals.
Materials Science: The unique structural properties of the compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
作用機序
The mechanism of action of [(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid involves its interaction with molecular targets through its tetrazole ring and sulfanyl group. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors that typically interact with carboxylate groups. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity .
類似化合物との比較
Similar Compounds
Tetrazole Derivatives: Compounds with similar tetrazole rings, such as 5-phenyltetrazole and 5-methyltetrazole.
Benzimidazoles: Compounds like benzimidazole and its derivatives, which also feature nitrogen-rich heterocycles.
Uniqueness
[(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid is unique due to its combination of a tetrazole ring, phenyl group, and sulfanyl group. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds, making it a valuable molecule for research and development in various scientific fields .
特性
CAS番号 |
91259-47-1 |
|---|---|
分子式 |
C11H11N5O3S2 |
分子量 |
325.4 g/mol |
IUPAC名 |
2-[2-oxo-2-[3-(5-sulfanylidene-2H-tetrazol-1-yl)anilino]ethyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H11N5O3S2/c17-9(5-21-6-10(18)19)12-7-2-1-3-8(4-7)16-11(20)13-14-15-16/h1-4H,5-6H2,(H,12,17)(H,18,19)(H,13,15,20) |
InChIキー |
OCCMHXJAZGKTBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C(=S)N=NN2)NC(=O)CSCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{4-[(2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazinyl)carbonyl]phenyl}acetamide](/img/structure/B12461834.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461842.png)



![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide](/img/structure/B12461885.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12461887.png)
![(3,4-Dimethylphenoxy)[(4-methylphenyl)sulfonyl]methanone](/img/structure/B12461888.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B12461892.png)
![N-(2-{(E)-[(4-iodo-2-methylphenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B12461896.png)
![Ethyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B12461905.png)


